An In-depth Technical Guide to the Synthesis of 6,7-Dimethylquinoline-3-carboxylic Acid
Abstract This technical guide provides a comprehensive overview of the synthetic pathway for preparing 6,7-dimethylquinoline-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and d...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for preparing 6,7-dimethylquinoline-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The primary focus of this document is the elucidation of the Gould-Jacobs reaction, a cornerstone in quinoline synthesis, adapted for this specific derivative. This guide will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance for the successful synthesis of this important scaffold.
Introduction: The Significance of the Quinoline-3-Carboxylic Acid Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of therapeutic agents with diverse biological activities.[1] Derivatives of quinoline-3-carboxylic acid, in particular, have garnered substantial attention for their potential as anticancer and antibacterial agents.[2][3] The strategic placement of substituents on the quinoline core allows for the fine-tuning of their pharmacological profiles, making them attractive candidates for drug discovery programs.
The target molecule of this guide, 6,7-dimethylquinoline-3-carboxylic acid, possesses a substitution pattern that is of interest for exploring structure-activity relationships (SAR) in various biological targets. The dimethyl substitution on the benzene ring can influence the molecule's lipophilicity, metabolic stability, and interaction with biological macromolecules. Understanding the efficient synthesis of this compound is therefore a crucial first step in unlocking its therapeutic potential.
The Gould-Jacobs Reaction: A Robust Strategy for Quinoline Synthesis
The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of 4-hydroxyquinoline derivatives, which can be further functionalized.[4] The reaction proceeds through a well-defined sequence of three key steps:
Condensation: An aniline derivative reacts with diethyl ethoxymethylenemalonate (DEEM) in a Michael-type addition followed by the elimination of ethanol to form a substituted anilinomethylenemalonate.
Thermal Cyclization: The intermediate undergoes an intramolecular thermal cyclization at high temperatures to form the quinoline ring system.
Hydrolysis: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid.
This methodology is particularly effective for anilines bearing electron-donating groups, such as the methyl groups in our target precursor, 3,4-dimethylaniline.
Mechanistic Insights
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The following diagram illustrates the key transformations in the Gould-Jacobs synthesis of 6,7-dimethylquinoline-3-carboxylic acid.
Theoretical & Computational Profiling of 6,7-Dimethylquinoline-3-carboxylic Acid
Executive Summary The quinoline scaffold remains a cornerstone in medicinal chemistry, particularly the quinoline-3-carboxylic acid moiety, which serves as the pharmacophore for fluoroquinolone antibiotics and emerging a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinoline scaffold remains a cornerstone in medicinal chemistry, particularly the quinoline-3-carboxylic acid moiety, which serves as the pharmacophore for fluoroquinolone antibiotics and emerging anti-cancer kinase inhibitors. This technical guide focuses on 6,7-Dimethylquinoline-3-carboxylic acid (CAS: 948294-50-6) , a specific derivative where the electron-donating methyl groups at positions 6 and 7 modulate the electronic density of the aromatic system.
This whitepaper outlines a rigorous theoretical framework for characterizing this molecule. By synthesizing Density Functional Theory (DFT) protocols with molecular docking workflows, we establish a predictive model for its reactivity, spectroscopic signature, and biological affinity against targets such as DNA gyrase and Casein Kinase 2 (CK2).
Computational Framework & Methodology
To ensure scientific integrity, the theoretical characterization must follow a self-validating protocol. The following methodology is the industry standard for small-molecule profiling.
Electronic Structure Calculation (DFT)
The core geometry and electronic properties are calculated using the Gaussian 16 or GAMESS suite.
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for its proven accuracy in organic thermochemistry.
Basis Set: 6-311++G(d,p).[1] The diffuse functions (++) are critical for accurately modeling the lone pairs on the carboxylic oxygen and quinoline nitrogen.
Solvation Model: Polarizable Continuum Model (PCM) using water (
) to simulate physiological conditions.
Molecular Docking Protocol
Binding affinity is assessed using AutoDock Vina or MOE .
Ligand Preparation: Optimization at B3LYP/6-31G(d) level; Gasteiger charges assigned.
Receptor Preparation: Removal of water/co-factors; addition of polar hydrogens; Kollman charges assigned.
Grid Box: Centered on the ATP-binding pocket (for kinases) or the quinolone-binding pocket (for DNA gyrase).
Structural & Electronic Properties
Geometry Optimization
The equilibrium geometry of 6,7-Dimethylquinoline-3-carboxylic acid is planar, stabilized by
-conjugation. The carboxylic acid group at C3 may exhibit a slight torsion angle relative to the ring plane to minimize steric repulsion with the C4 proton, though the planar conformer is generally the global minimum due to intramolecular H-bonding interactions.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a critical descriptor of chemical hardness and bioactivity.
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the dimethyl-substituted benzene ring and the quinoline nitrogen. The methyl groups at C6/C7 act as electron donors, raising the HOMO energy compared to the unsubstituted parent.
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the pyridyl ring and the carboxylic acid moiety, facilitating nucleophilic attack.
The MEP map reveals the reactive sites for non-covalent interactions:
Negative Potential (Red): Concentrated on the Carbonyl Oxygen (C=O) and Quinoline Nitrogen (N1). These are the primary hydrogen bond acceptors.
Positive Potential (Blue): Concentrated on the Carboxylic Hydroxyl (-OH). This is the hydrogen bond donor.
Visualization of Theoretical Workflow
The following diagram illustrates the logical flow from structure generation to biological prediction.
Caption: Step-by-step computational workflow for validating 6,7-Dimethylquinoline-3-carboxylic acid.
Biological Activity Prediction
The 3-carboxylic acid group is a classic bioisostere for phosphate groups in kinase inhibitors and is essential for the "water-bridged" interaction in DNA gyrase inhibition.
Target: DNA Gyrase (Antibacterial)
Quinoline-3-carboxylic acids are structural analogs of fluoroquinolones (e.g., ciprofloxacin).
Mechanism: The molecule binds to the GyrA subunit. The C3-carboxylate and C4-carbonyl (if present/tautomerized) chelate
ions, bridging the drug to the DNA-enzyme complex.
Docking Hypothesis: The 6,7-dimethyl substitution provides hydrophobic bulk that may enhance binding in the hydrophobic pocket formed by Val120 and Ala120 in E. coli gyrase.
Target: Casein Kinase 2 (CK2) (Anticancer)
CK2 is implicated in various cancers. The carboxylic acid moiety often anchors the molecule via a salt bridge to Lys68 and a hydrogen bond to Asp175 in the ATP-binding site.
Interaction Logic: The planar aromatic system typically engages in
-stacking with Val53 or Ile174 .
Caption: Schematic interaction map of the ligand within the CK2 ATP-binding pocket.
Spectroscopic Profiling
Experimental validation of the theoretical model relies on matching spectral data.
IR Spectrum (Vibrational):
O-H Stretch: ~3500
(Broad, H-bonded).
C=O Stretch (Acid): ~1680–1720
(Strong).
C=N Stretch (Ring): ~1620
.
Scaling Factor: Theoretical frequencies (Harmonic) must be scaled by 0.961 (for B3LYP/6-311G) to match experimental anharmonic frequencies.
NMR (
and ):
Calculated using the GIAO (Gauge-Independent Atomic Orbital) method.
H3 Proton: Absent (substituted by COOH).
H4 Proton: Highly deshielded (~8.5–9.0 ppm) due to the anisotropy of the adjacent carbonyl and ring current.
Methyl Protons: Distinct singlets around 2.3–2.5 ppm.
Conclusion
6,7-Dimethylquinoline-3-carboxylic acid represents a highly stable, chemically hard scaffold suitable for drug development. Theoretical studies confirm that the electron-donating methyl groups elevate the HOMO energy, potentially increasing the affinity for electrophilic regions in kinase active sites compared to the unsubstituted parent. Future work should prioritize the synthesis of amide derivatives at the C3 position to explore structure-activity relationships (SAR) in antiproliferative assays.
References
Sigma-Aldrich. "6,7-Dimethylquinoline-3-carboxylic acid - Product Specification."[2] Sigma-Aldrich Catalog. Link
Mushtaq, S., et al. "Synthesis, Crystal Structure, DFT Calculations... of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester." PubMed Central, 2023. Link
Goliath, T., et al. "Synthesis, DFT studies on a series of tunable quinoline derivatives." RSC Advances, 2024. Link
Prabhu, A., et al. "Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases." Molecules, 2021.[3] Link
Mohamed, H.S., et al. "Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives."[4] Russian Journal of Organic Chemistry, 2020.[4] Link
Gao, C., et al. "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry, 2016. Link
Technical Guide: Safety and Handling of 6,7-Dimethylquinoline-3-carboxylic acid
Executive Summary This technical guide outlines the safe handling, storage, and risk mitigation strategies for 6,7-Dimethylquinoline-3-carboxylic acid (CAS: 948294-50-6). As a substituted quinoline derivative, this compo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines the safe handling, storage, and risk mitigation strategies for 6,7-Dimethylquinoline-3-carboxylic acid (CAS: 948294-50-6). As a substituted quinoline derivative, this compound serves as a critical intermediate in the synthesis of DNA minor groove binders, kinase inhibitors, and quinolone-based antibiotics. While its primary GHS classification highlights eye irritation, the structural presence of the quinoline pharmacophore necessitates a precautionary approach regarding potential genotoxicity and respiratory sensitization. This document provides a self-validating safety protocol for researchers in medicinal chemistry and drug development.
Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Understanding the physical state and solubility profile is the first step in designing a safe experimental workflow. The lipophilic nature of the quinoline ring combined with the polar carboxylic acid tail dictates specific solvation and containment requirements.
Table 1: Physicochemical Specifications
Property
Specification
Chemical Name
6,7-Dimethylquinoline-3-carboxylic acid
CAS Number
948294-50-6
Molecular Formula
C₁₂H₁₁NO₂
Molecular Weight
201.22 g/mol
Physical State
Solid (Crystalline powder)
Solubility (Predicted)
Low in Water; Soluble in DMSO, DMF, and aqueous bases (NaOH, KOH)
Acidity (pKa)
Acidic (Carboxylic acid moiety); forms salts with bases
Storage Class
11 (Combustible Solids)
Technical Insight: The high melting point typical of quinoline-3-carboxylic acid derivatives (often >250°C) suggests strong intermolecular hydrogen bonding (dimerization). This physical property often leads to static charge accumulation during weighing, increasing the risk of aerosolization [1, 7].
Part 2: Hazard Identification & Toxicology
GHS Classification
According to current safety data, the substance is classified under the Globally Harmonized System (GHS) as follows:
The "Quinoline Core" Risk (Expertise & Experience)
While the specific SDS may focus on eye irritation, a prudent scientist must apply Structure-Activity Relationship (SAR) logic. The quinoline core is a known DNA intercalator. Research indicates that certain quinoline derivatives can exhibit genotoxic properties [5].[2] Therefore, this compound should be handled with a higher containment level than a standard organic acid.
Potential Respiratory Hazard: Fine dusts of carboxylic acids are potent sternutators (cause sneezing) and respiratory irritants.
Skin Permeation: The lipophilic dimethyl-quinoline ring facilitates skin absorption, while the acidic head group causes local irritation.
Part 3: Engineering Controls & PPE
To mitigate the risks identified above, the following hierarchy of controls must be implemented.
Engineering Controls
Primary Containment: All weighing and open handling must be performed inside a certified chemical fume hood.
Static Control: Use an ionizing bar or anti-static gun during weighing to prevent powder scattering, which is a common vector for inhalation exposure.
Personal Protective Equipment (PPE)
Eye Protection: Chemical splash goggles are mandatory (Standard safety glasses are insufficient due to the H319 severe irritation risk).
Hand Protection:
Material: Nitrile rubber (minimum 0.11 mm thickness).
Protocol:Double-gloving is recommended. The outer glove should be changed immediately upon contamination to prevent permeation of the organic ring system.
Respiratory: If work must occur outside a hood (not recommended), a P95/P100 particulate respirator is required.
Part 4: Operational Workflows & Visualizations
Risk Assessment Logic
The following diagram illustrates the decision matrix for handling quinoline derivatives, prioritizing containment based on physical state.
Figure 1: Risk assessment workflow distinguishing between dust inhalation risks and solution-phase permeation risks.
Handling Protocol: Solubilization
Objective: To safely prepare a stock solution without generating dust.
Preparation: Place a pre-weighed vial inside the fume hood.
Weighing: Transfer the solid using a micro-spatula. Do not pour from the bottle.
Solvent Addition: Add DMSO or DMF directly to the solid.
Note: If aqueous solubility is required, add 1 equivalent of NaOH (1M) to deprotonate the carboxylic acid, forming the water-soluble carboxylate salt.
Dissolution: Vortex the closed vial. Sonicate if necessary.
Part 5: Emergency Response & Spill Management
First Aid
Eye Contact (Critical): Immediately flush with water for at least 15 minutes. The acidic nature combined with the organic ring can cause rapid corneal damage. Seek medical attention.
Skin Contact: Wash with soap and water. Do not use alcohol/solvents, as they may enhance transdermal absorption of the quinoline core [2].
Spill Cleanup Workflow
Standard organic spill kits may be insufficient if they lack neutralization capabilities.
Figure 2: Emergency response logic for solid vs. liquid spills, emphasizing dust suppression.
Part 6: Storage and Stability[1]
Temperature: Store at room temperature (15–25°C) unless the specific Certificate of Analysis (CoA) indicates -20°C.
Environment: Keep container tightly closed in a dry and well-ventilated place.
Incompatibilities: Strong oxidizing agents and strong bases. Reaction with strong bases is exothermic (neutralization).
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 329773520, 6,7-Dimethylquinoline-3-carboxylic acid. Retrieved February 2, 2026, from [Link]
Zani, F., et al. (1994).[2] Antimicrobial and genotoxic properties of quinoline derivatives. Bollettino Chimico Farmaceutico, 133(5), 328-38.[2] [PubMed ID: 8068239]
ResearchGate. (2021). Quinoline-3-Carboxylic Acids: DNA Minor Groove-Binding Agent. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Physical properties of carboxylic acids. Retrieved from [Link]
Effective Dissolution of 6,7-Dimethylquinoline-3-carboxylic Acid for Experimental Applications
An Application & Protocol Guide for Researchers Abstract: 6,7-Dimethylquinoline-3-carboxylic acid is a quinoline derivative of significant interest in chemical and biological research. A common challenge in its experimen...
Author: BenchChem Technical Support Team. Date: February 2026
An Application & Protocol Guide for Researchers
Abstract: 6,7-Dimethylquinoline-3-carboxylic acid is a quinoline derivative of significant interest in chemical and biological research. A common challenge in its experimental application is its limited solubility in neutral aqueous solutions. This guide provides a comprehensive overview of the compound's physicochemical properties and details robust, field-proven protocols for its dissolution. The methodologies described herein focus on two primary routes: pH-mediated dissolution in aqueous buffers and solubilization in organic solvents, with a particular emphasis on preparing stable, high-concentration stock solutions suitable for a wide range of downstream applications, including cell-based assays and biochemical screens.
Physicochemical Profile & Solubility Fundamentals
Understanding the chemical nature of 6,7-Dimethylquinoline-3-carboxylic acid is fundamental to selecting an appropriate dissolution strategy. The molecule's structure, characterized by a planar quinoline ring system and an acidic carboxylic acid group, dictates its solubility behavior.
The key to its solubility lies in the ionizable carboxylic acid functional group (-COOH).[1][2] In its protonated form (at acidic or neutral pH), the molecule is largely uncharged and exhibits poor solubility in water due to the hydrophobic nature of the dimethylquinoline core. However, by increasing the pH with a base, the carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻). This charged species is significantly more polar and readily dissolves in aqueous media.[2][3]
For applications intolerant of pH adjustments or requiring a highly concentrated stock, a polar aprotic organic solvent like Dimethyl Sulfoxide (DMSO) is the preferred choice.[4][5]
Table 1: Physicochemical Properties of 6,7-Dimethylquinoline-3-carboxylic acid
| Predicted Solubility | - Poor in water at neutral pH- Soluble in aqueous base (e.g., NaOH, KOH)- Soluble in polar aprotic solvents (e.g., DMSO, DMF) |[4][7][8] |
Protocol Selection Workflow
The choice of solvent is critically dependent on the downstream experimental context. Factors such as the required final concentration, the tolerance of the assay system (e.g., cells, enzymes) to the solvent, and pH sensitivity must be considered. The following workflow provides a decision-making framework for selecting the optimal dissolution protocol.
Caption: Decision workflow for selecting the appropriate dissolution protocol.
Detailed Experimental Protocols
Safety Precaution: Always handle 6,7-Dimethylquinoline-3-carboxylic acid in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10][11]
Protocol 1: Preparation of High-Concentration Stock in DMSO
This protocol is ideal for preparing a concentrated stock solution for long-term storage and subsequent dilution into aqueous experimental media.
Sterile microcentrifuge tubes or amber glass vials
Vortex mixer
Sonicator (optional, but recommended)
Calibrated analytical balance
B. Step-by-Step Methodology
Tare Vessel: Place a sterile, empty vial on the analytical balance and tare the weight.
Weigh Compound: Carefully weigh the desired amount of 6,7-Dimethylquinoline-3-carboxylic acid into the tared vial. For example, to prepare 1 mL of a 20 mM stock solution, weigh 2.01 mg.
Calculation: 201.22 g/mol (MW) * 0.020 mol/L (Target Molarity) * 0.001 L (Volume) = 0.00201 g = 2.01 mg
Add Solvent: Add the calculated volume of DMSO to the vial containing the compound.
Promote Dissolution: Securely cap the vial and vortex vigorously for 1-2 minutes. The solid should fully dissolve.
Troubleshooting: If dissolution is incomplete, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied, but avoid excessive heat.
Visual Confirmation: Ensure the final solution is clear and free of any visible particulates before use.
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Aqueous Stock Solutions via pH Adjustment
This protocol is designed for experiments where the presence of organic solvents is undesirable, such as in certain cell culture applications.[12] The principle is to create a soluble salt of the carboxylic acid.[3][7]
A. Materials
6,7-Dimethylquinoline-3-carboxylic acid
1 M Sodium Hydroxide (NaOH) solution
Sterile, purified water (e.g., Milli-Q or WFI) or a suitable buffer (e.g., PBS, HEPES)
Sterile conical tubes
Magnetic stirrer and stir bar
Calibrated pH meter
0.22 µm sterile syringe filter
B. Step-by-Step Methodology
Weigh Compound: Weigh the desired amount of 6,7-Dimethylquinoline-3-carboxylic acid into a sterile conical tube.
Initial Suspension: Add approximately 80% of the final desired volume of purified water or buffer to the tube. The compound will likely not dissolve at this stage and will form a suspension.
pH Adjustment: Place the tube on a magnetic stirrer. While monitoring the pH, add 1 M NaOH dropwise. As the base is added, the compound will begin to dissolve.
Causality: The hydroxide ions deprotonate the carboxylic acid group, forming the sodium 6,7-dimethylquinoline-3-carboxylate salt, which is highly water-soluble.
Complete Dissolution: Continue adding NaOH dropwise until all solid material has dissolved and the solution is clear. The pH will be alkaline at this point.
Final Volume and pH Check: Adjust the volume to the final desired level with the remaining water/buffer. If necessary for your experiment, carefully back-titrate the pH to a near-neutral range (e.g., pH 7.4-8.0) using 1 M HCl. Crucially, monitor the solution for any signs of precipitation as the pH is lowered. If a precipitate forms, the solution is supersaturated at that pH, and you must either accept a higher pH or a lower final concentration.
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile storage container.
Storage: Store the aqueous stock solution at 4°C for short-term use (days) or aliquot and freeze at -20°C for longer-term storage.
Safety, Storage, and Stability
Handling: Quinoline-based compounds should be handled with care. Avoid inhalation of dust and direct contact with skin and eyes.[10][13][14] In case of contact, flush the affected area with copious amounts of water.[9]
Storage of Solid: Store the solid 6,7-Dimethylquinoline-3-carboxylic acid in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong bases and acids.[10]
Stability of Solutions:
DMSO Stocks: Generally stable for months to years when stored properly at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.
Aqueous Stocks: More susceptible to degradation and microbial growth. Use fresh or store frozen in single-use aliquots. Stability at 4°C should be limited to a few days.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80971, Quinoline-3-carboxylic acid. Retrieved from [Link].
Wang, S., et al. (2015). Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. Molecules, 20(4), 5863-5881. Available at: [Link].
Henegar, K. E. (1984). U.S. Patent No. 4,459,409. Washington, DC: U.S. Patent and Trademark Office.
Sato, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12345–12356. Available at: [Link].
Li, Y., et al. (2021). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 13(21), 3793. Available at: [Link].
PhytoTech Labs (n.d.). Preparing Stock Solutions. Retrieved from [Link].
Faculty of Animal Science UGM (n.d.). Practice Procedures for Making Stock Solution. Retrieved from [Link].
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. Available at: [Link].
Kisfaludy, L., et al. (1990). European Patent No. EP0351889A1. European Patent Office.
Ing. Petr Švec - PENTA s.r.o. (2025). Safety Data Sheet: Quinoline. Retrieved from [Link].
Patel, K., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 14(1), 15432. Available at: [Link].
Kisfaludy, L., et al. (1994). European Patent No. EP0351889B1. European Patent Office. Available at: [Link].
Chemos GmbH & Co. KG (2019). Safety Data Sheet: Quinoline. Retrieved from [Link].
Altervista (2024). Preparation of cell culture media. Retrieved from [Link].
Bentham Science (2021). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Retrieved from [Link].
The Chemistry Teacher (2022). Properties of carboxylic acids. YouTube. Retrieved from [Link].
Kumar, A., et al. (2025). Synthesis and in silico studies of quinoline appended acridine via conventional and green methods. RSC Advances, 15, 12345-12356. Available at: [Link].
Michigan State University Department of Chemistry (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link].
Chemistry LibreTexts (2023). Physical Properties of Carboxylic Acids. Retrieved from [Link].
Application Notes and Protocols for the In Vitro Evaluation of 6,7-Dimethylquinoline-3-carboxylic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Quinolone Carboxylic Acid Derivative The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous synthetic compou...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Therapeutic Potential of a Novel Quinolone Carboxylic Acid Derivative
The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Derivatives of quinoline-3-carboxylic acid, in particular, have demonstrated significant potential as antiproliferative agents, enzyme inhibitors, and antimicrobial agents.[3][4][5] 6,7-Dimethylquinoline-3-carboxylic acid is a novel analog within this chemical class. Its therapeutic potential is currently unexplored.
These application notes provide a comprehensive guide for the initial in vitro characterization of 6,7-Dimethylquinoline-3-carboxylic acid. The proposed experimental workflow is designed to efficiently screen for cytotoxic, antimicrobial, and enzyme inhibitory activities, thereby providing a foundational understanding of its biological profile. The protocols are designed to be robust and self-validating, incorporating essential controls and data analysis steps to ensure the generation of reliable and reproducible results.
Experimental Design: A Tiered Approach to In Vitro Characterization
A tiered approach is recommended for the in vitro evaluation of 6,7-Dimethylquinoline-3-carboxylic acid to systematically assess its biological activities. This strategy begins with broad screening assays and progresses to more specific, mechanism-of-action studies based on the initial findings.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Procedure (General):
Assay Preparation: In a suitable microplate, add the kinase, its specific substrate, and ATP.
Compound Addition: Add varying concentrations of 6,7-Dimethylquinoline-3-carboxylic acid to the wells.
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
Detection: Add a detection reagent that measures the amount of product formed (e.g., ADP or phosphorylated substrate). The signal is typically luminescent or fluorescent.
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC₅₀ value.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial in vitro characterization of 6,7-Dimethylquinoline-3-carboxylic acid. The proposed tiered approach allows for a systematic and resource-efficient evaluation of its potential as a therapeutic agent. Positive results in any of these primary screens will warrant further investigation, including more extensive cell line screening, determination of the mechanism of cell death (apoptosis vs. necrosis), cell cycle analysis, and target-based enzyme inhibition assays to identify specific molecular targets.
References
In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. Available at: [Link]
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Available at: [Link]
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available at: [Link]
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available at: [Link]
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Available at: [Link]
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Available at: [Link]
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. Available at: [Link]
(PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]
Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Publications. Available at: [Link]
Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives. Indian Journal of Chemistry (IJC). Available at: [Link]
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health. Available at: [Link]
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Available at: [Link]
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. Available at: [Link]
Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents. PubMed. Available at: [Link]
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Available at: [Link]
Application Notes and Protocols for 6,7-Dimethylquinoline-3-carboxylic acid in Medicinal Chemistry
Introduction: The Quinoline Scaffold and the Potential of 6,7-Dimethylquinoline-3-carboxylic acid The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presen...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quinoline Scaffold and the Potential of 6,7-Dimethylquinoline-3-carboxylic acid
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds. Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and protein kinase inhibitory effects.[1][2] Within this important class of molecules, quinoline-3-carboxylic acids have emerged as a particularly promising chemotype. The carboxylic acid moiety can serve as a key interaction point with biological targets, and the quinoline core provides a versatile framework for structural modifications to fine-tune activity and selectivity.
This document provides detailed application notes and protocols for the investigation of 6,7-Dimethylquinoline-3-carboxylic acid (CAS No. 948294-50-6).[3] While specific biological data for this particular derivative is not extensively published, structure-activity relationship (SAR) studies on related quinoline-3-carboxylic acids suggest that substitutions at the 6 and 7 positions can significantly influence their therapeutic potential.[4][5] This guide will, therefore, leverage the known activities of closely related analogs to propose key applications and provide robust experimental protocols for researchers to explore the medicinal chemistry of this compound.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is essential for its effective application in experimental settings.
Based on the established biological activities of the quinoline-3-carboxylic acid scaffold, 6,7-Dimethylquinoline-3-carboxylic acid is a prime candidate for investigation in the following areas:
Anticancer Drug Discovery: Numerous quinoline derivatives exhibit potent antiproliferative activity against a range of cancer cell lines.[1][2] The mechanism of action for some of these compounds involves the induction of apoptosis.[1] It is hypothesized that 6,7-Dimethylquinoline-3-carboxylic acid may exhibit similar cytotoxic effects on cancer cells.
Kinase Inhibition: The quinoline-3-carboxylic acid core has been identified as a scaffold for the development of protein kinase inhibitors.[5][6] Specifically, derivatives have shown inhibitory activity against protein kinase CK2, a key regulator of cell growth and proliferation that is often dysregulated in cancer.[5][6] The dimethyl substitution at the 6 and 7 positions may confer specific interactions within the ATP-binding pocket of various kinases.
Synthetic Workflow
Caption: A generalized synthetic workflow for 6,7-Dimethylquinoline-3-carboxylic acid.
Proposed Mechanism of Action: Kinase Inhibition
The following diagram illustrates a hypothetical mechanism of action for 6,7-Dimethylquinoline-3-carboxylic acid as a kinase inhibitor, based on the activity of related compounds.[5][6] The compound is proposed to act as an ATP-competitive inhibitor, binding to the active site of a protein kinase and preventing the phosphorylation of substrate proteins, thereby disrupting downstream signaling pathways that promote cell proliferation.
Caption: Proposed ATP-competitive kinase inhibition by 6,7-Dimethylquinoline-3-carboxylic acid.
Experimental Protocols
The following protocols are provided as a starting point for the investigation of 6,7-Dimethylquinoline-3-carboxylic acid. Researchers should optimize these protocols based on their specific experimental systems.
Protocol 1: In Vitro Antiproliferative Activity Assessment using the MTT Assay
Objective: To determine the cytotoxic effect of 6,7-Dimethylquinoline-3-carboxylic acid on a cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.
Materials:
6,7-Dimethylquinoline-3-carboxylic acid
MCF-7 cells (or other suitable cancer cell line)
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
DMSO (Dimethyl sulfoxide), sterile
MTT solution (5 mg/mL in PBS)
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
96-well cell culture plates
Microplate reader
Procedure:
Cell Seeding:
Culture MCF-7 cells to ~80% confluency.
Trypsinize and resuspend cells in fresh medium.
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL.
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
Compound Preparation and Treatment:
Prepare a 10 mM stock solution of 6,7-Dimethylquinoline-3-carboxylic acid in DMSO.
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
Incubate for 48-72 hours.
MTT Assay:
After the incubation period, add 10 µL of MTT solution to each well.
Incubate for 4 hours at 37°C.
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Gently shake the plate for 15 minutes to ensure complete dissolution.
Data Acquisition:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: In Vitro Protein Kinase CK2 Inhibition Assay
Objective: To evaluate the inhibitory activity of 6,7-Dimethylquinoline-3-carboxylic acid against protein kinase CK2.
Principle: This protocol describes a generic kinase activity assay using a peptide substrate and measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP. The reduction in radioactivity in the presence of the test compound indicates inhibition.
Materials:
Recombinant human protein kinase CK2
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
6,7-Dimethylquinoline-3-carboxylic acid
[γ-³²P]ATP
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 200 mM NaCl, 1 mM DTT)
100 mM ATP solution
Phosphocellulose paper discs
Wash buffer (e.g., 75 mM phosphoric acid)
Scintillation counter and vials
Procedure:
Compound Preparation:
Prepare a 10 mM stock solution of 6,7-Dimethylquinoline-3-carboxylic acid in DMSO.
Perform serial dilutions in the kinase reaction buffer to obtain a range of test concentrations.
Kinase Reaction:
In a microcentrifuge tube, prepare the reaction mixture (final volume of 25 µL):
5 µL of kinase reaction buffer (5x)
2.5 µL of peptide substrate (e.g., 1 mM stock)
2.5 µL of test compound at various concentrations
5 µL of CK2 enzyme (diluted in reaction buffer)
Pre-incubate the mixture for 10 minutes at 30°C.
Initiate the reaction by adding 10 µL of an ATP mixture (containing unlabeled ATP and [γ-³²P]ATP).
Incubate for 20 minutes at 30°C.
Reaction Quenching and Washing:
Spot 20 µL of the reaction mixture onto a phosphocellulose paper disc.
Immediately immerse the discs in a beaker containing wash buffer.
Wash the discs three times for 5 minutes each with gentle agitation in fresh wash buffer.
Perform a final wash with acetone and let the discs air dry.
Data Acquisition:
Place each disc in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Conclusion
6,7-Dimethylquinoline-3-carboxylic acid represents an intriguing, yet underexplored, molecule within a pharmacologically significant class of compounds. The protocols and application notes provided herein offer a strategic framework for initiating its investigation as a potential anticancer agent and kinase inhibitor. By systematically evaluating its biological activities, researchers can contribute to a deeper understanding of the structure-activity relationships within the quinoline-3-carboxylic acid family and potentially uncover a novel lead compound for drug development.
References
Domagala, J. M., et al. (1991). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 34(3), 1142-1148.
Yarmoluk, S. M., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
Kaur, M., & Singh, M. (2010). Quinoline analogues as anticancer agents. European Journal of Medicinal Chemistry, 45(8), 3245-3264.
Yarmoluk, S. M., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Retrieved February 11, 2026, from [Link]
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Retrieved February 11, 2026, from [Link]
Domagala, J. M., et al. (1991). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. PubMed. Retrieved February 11, 2026, from [Link]
PubChem. (n.d.). 6,7-dimethylquinoline-3-carboxylic acid. Retrieved February 11, 2026, from [Link]
Chen, J., et al. (2014). Molecules containing quinoline scaffolds can even enhance the cytotoxicity of doxorubicin against multidrug-resistant cancer cell lines at non-toxic concentrations. European Journal of Medicinal Chemistry, 86, 423-434.
Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved February 11, 2026, from [Link]
National Center for Biotechnology Information. (2021). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. PMC. Retrieved February 11, 2026, from [Link]
National Center for Biotechnology Information. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Retrieved February 11, 2026, from [Link]
🔬 Technical Support Center: 6,7-Dimethylquinoline-3-carboxylic Acid Synthesis
The following guide is designed as a Technical Support Center for researchers optimizing the synthesis of 6,7-Dimethylquinoline-3-carboxylic acid . It prioritizes practical troubleshooting, mechanistic insights, and yiel...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed as a Technical Support Center for researchers optimizing the synthesis of 6,7-Dimethylquinoline-3-carboxylic acid . It prioritizes practical troubleshooting, mechanistic insights, and yield optimization over generic textbook descriptions.
Ticket System: OPEN | Priority: HIGH | Topic: Yield Optimization & Troubleshooting
📋 Executive Summary: The Synthetic Strategy
The industrial standard for this synthesis is the Gould-Jacobs Reaction . While conceptually simple, the yield is frequently compromised by thermal degradation during cyclization and poor regioselectivity control.
Ticket #101: "My cyclization yield is stuck at 40%. The product looks like tar."
Diagnosis: Thermal polymerization or oxidative degradation.
Expert Resolution:
The cyclization step requires high energy to overcome the aromaticity barrier of the benzene ring, but prolonged exposure to
chars the product.
Switch to "Addition Protocol": Do not heat the full reaction mass from room temperature. Heat the solvent (Dowtherm A) to
first. Then, add the Enamine intermediate dropwise (dissolved in a minimal amount of hot solvent) to the boiling Dowtherm. This ensures "instant" cyclization and minimizes the residence time of the intermediate at sub-optimal temperatures.
Inert Atmosphere: This reaction is highly sensitive to oxidation at these temperatures. Ensure a vigorous Nitrogen/Argon sparge, not just a blanket.
Ticket #102: "I am getting a mixture of isomers. Is it 5,6-dimethyl or 6,7-dimethyl?"
Diagnosis: Regioselectivity failure due to steric miscalculation.
Expert Resolution:
With 3,4-dimethylaniline , you have two ortho positions available for cyclization: Position 2 and Position 6.
Position 2: Sterically hindered by the methyl group at Position 3.
Position 6: Sterically open.
The Fix:
Under thermodynamic control (high temperature), the 6,7-dimethyl isomer (cyclization at Position 6) is heavily favored. If you observe the 5,6-isomer, your reaction temperature might be too low (kinetic control) or you are using a catalyst (like Lewis acids) that alters the transition state energy. Stick to purely thermal cyclization (
) to maximize the 6,7-isomer ratio.
Ticket #103: "How do I remove Dowtherm A? It's impossible to rotovap."
Diagnosis: Improper workup technique. Dowtherm A boils at
.
Expert Resolution:
Do not attempt to distill it off.
Cool the reaction mixture to
.
Add a non-polar anti-solvent (Hexane or Heptane) slowly. The quinoline ester is polar and will precipitate out, while Dowtherm A remains in the organic solution.
Filter the solid and wash exclusively with Hexane.
📉 Module 3: Visualizing the Pathway & Logic
Figure 1: Reaction Mechanism & Regioselectivity Control
This diagram illustrates the critical pathway and where the steric hindrance directs the synthesis toward the 6,7-isomer.
Caption: The steric bulk of the methyl group at position 3 directs cyclization to position 6, favoring the 6,7-dimethyl product under thermodynamic conditions.
⚡ Module 4: Advanced Optimization (Microwave)
For laboratories equipped with microwave reactors, this method bypasses the Dowtherm A headache entirely.
Parameter
Conventional Thermal
Microwave Assisted
Benefit
Time
30 - 60 mins
5 - 10 mins
Reduced degradation
Solvent
Dowtherm A (Toxic, high BP)
None (Neat) or ionic liquids
Green chemistry, easy workup
Yield
40 - 60%
75 - 85%
Higher atom economy
Microwave Protocol:
Mix Enamine intermediate with a solid support (e.g., Silica gel) or use a minimal amount of high-boiling solvent (e.g., sulfolane).
Irradiate at
(High Absorption setting) for 5-8 minutes.
Extract product with hot ethanol.
📚 References
Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link
Li, J. J. (2014). Gould–Jacobs Reaction.[1][2][3][4][5][6][7] In: Name Reactions. Springer, Cham. Link
Dave, C. G., & Shah, D. A. (2002). Microwave-assisted synthesis of quinolines. Heterocycles, 57(11). (Demonstrates yield improvements via MW irradiation).
Sigma-Aldrich. (n.d.).[8] 6,7-Dimethylquinoline-3-carboxylic acid Product Data. Link (Verified CAS: 948294-50-6).
Technical Guide: Solution Stability of 6,7-Dimethylquinoline-3-carboxylic acid
This guide serves as a technical support resource for researchers working with 6,7-Dimethylquinoline-3-carboxylic acid (CAS: 948294-50-6).[1][2] It synthesizes chemical principles of quinoline derivatives with standard s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support resource for researchers working with 6,7-Dimethylquinoline-3-carboxylic acid (CAS: 948294-50-6).[1][2] It synthesizes chemical principles of quinoline derivatives with standard stability-indicating protocols.
As a Senior Application Scientist, I often see researchers struggle with this compound not because of chemical instability, but due to isoelectric precipitation and photochemical artifacts . The quinoline core is a chromophore that can undergo photo-oxidation, while the carboxylic acid and basic nitrogen create a pH-solubility trap.[1]
Summary of Physicochemical Risks
Parameter
Risk Level
Mechanism
Prevention Strategy
pH Solubility
High
Amphoteric nature leads to precipitation near pI (pH 3–5).[1][2]
Maintain pH < 2 or > 8 for aqueous stocks.[1][2][3]
Photostability
Medium
UV excitation of the quinoline ring leads to radical formation/oxidation.[2][3]
Use amber glassware; avoid direct bench light.[1][2][3]
Oxidation
Low-Medium
Benzylic oxidation of methyl groups (positions 6,[1]7) or N-oxidation.[1][2][3]
Store under inert gas (Ar/N2) if in solution > 24h.[1][2][3]
Thermal
Low
Decarboxylation generally requires T > 200°C.
Stable at RT; store stocks at -20°C.
Troubleshooting Guide (Q&A Format)
Issue 1: Solubility & Precipitation
Q: I dissolved the solid in water, but it precipitated after adding a neutral buffer (PBS). Why?A: You likely hit the Isoelectric Point (pI) .
6,7-Dimethylquinoline-3-carboxylic acid contains a basic quinoline nitrogen (pKa ~4.[1][2]5) and an acidic carboxylic acid (pKa ~3.5–4.5).[2][3] At neutral pH (7.0–7.4), the molecule exists in equilibrium with its zwitterionic or neutral form, which has the lowest water solubility.[3]
The Fix: Avoid neutral aqueous solvents for high concentrations.[2][3]
For Acidic Stocks: Dissolve in 0.1 M HCl or 1% Acetic Acid (Protonates the N, increases solubility).[2][3]
For Basic Stocks: Dissolve in 0.1 M NaOH or 50 mM Ammonium Bicarbonate (Deprotonates the COOH, increases solubility).[2][3]
For Organic Stocks: DMSO is the gold standard (>10 mg/mL).[2][3]
Issue 2: Color Change
Q: My clear stock solution turned yellow/brown after sitting on the bench for a day. Is it degraded?A: This indicates Photo-oxidation .[1][2][3]
Quinoline derivatives are fluorophores and are sensitive to UV/Blue light.[1][2][3] The color change suggests the formation of N-oxides or oxidative coupling products (dimers) triggered by light exposure.[2][3]
The Fix: Check purity via HPLC. If purity is >95%, the color may be due to trace chromophoric impurities with high extinction coefficients.[2][3]
Pro-Tip: Always wrap vials in aluminum foil or use amber glass.
Issue 3: HPLC Peak Tailing
Q: I see severe peak tailing or split peaks on my C18 column. Is the compound decomposing on the column?A: Likely not decomposition, but Secondary Silanol Interactions .[3]
The basic nitrogen interacts with free silanol groups on the silica support, while the carboxylic acid can partially ionize, causing peak broadening.[3]
The Fix: Use a "chaotropic" mobile phase or low pH.[2][3]
Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to the water phase.[2][3] This keeps the carboxylic acid protonated (neutral) and the nitrogen protonated (ion-paired with TFA), sharpening the peak.[2][3]
Detailed Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a 10 mM stock solution stable for >3 months.
Weighing: Weigh approx. 2.15 mg of compound into an Amber HPLC vial.
Solvent Choice:
Preferred: Add 1.0 mL of anhydrous DMSO .[1][2][3]
Alternative (Aqueous): Add 1.0 mL of 10 mM NaOH . (Avoid unbuffered water).[1][2][3]
Dissolution: Vortex for 30 seconds. Sonicate for 5 minutes if particles persist.
Storage:
Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Subject: Troubleshooting Solubility, Chromatography, and Spectral Anomalies in QCA Scaffolds.
Introduction: The Amphoteric Paradox
Welcome to the technical support hub for Quinoline Carboxylic Acids (QCAs). If you are here, you are likely facing a compound that refuses to dissolve in standard organic solvents, tails aggressively on your HPLC column, or shows confusing NMR signals.
The Root Cause: QCAs are classic zwitterions . The basic nitrogen in the quinoline ring (pKa ~5-9) and the acidic carboxylic acid (pKa ~3-4) create an internal salt at neutral pH.
Consequence 1: At their isoelectric point (pI), net charge is zero, lattice energy is high, and solubility is minimal.
Consequence 2: They interact dualistically with stationary phases (silanols and hydrophobic chains).
This guide provides self-validating protocols to overcome these intrinsic molecular challenges.
Module 1: Solubility & Sample Preparation
Issue: "My sample won't dissolve in CDCl₃, MeOH, or Water."
The Mechanism: The "U-Shaped" Solubility Curve
QCAs follow a U-shaped pH-solubility profile. They are soluble only when fully protonated (cationic, pH < 3) or fully deprotonated (anionic, pH > 9). At pH 6-8 (the "isoelectric trough"), they precipitate.
Troubleshooting Protocol: The "pH Swing" Method
Objective: Prepare a high-concentration NMR sample (10mg/0.6mL) without precipitation.
Stop using CDCl₃: QCAs pack tightly in crystal lattices due to intermolecular H-bonding (Head-to-Tail). Chloroform cannot disrupt this.
Primary Solvent: Use DMSO-d₆ .[1] It is a dipolar aprotic solvent that disrupts aggregation.
The "Swing" Additive:
If the sample is cloudy in DMSO: Add 2-3 drops of TFA-d (Trifluoroacetic acid-d) .
Why? This forces the equilibrium to the cationic form (
), breaking the zwitterionic lattice.
Alternative: For base-stable compounds, use NaOD/D₂O to force the anionic form (
).
Decision Logic: Solvent Selection
Figure 1: Decision matrix for NMR solvent selection based on the amphoteric nature of QCAs.
Module 2: Chromatography (HPLC/UPLC)
Issue: "My peak looks like a shark fin (severe tailing) or retention times are drifting."
The Mechanism: The Silanol Effect
Standard C18 silica columns contain residual silanols (Si-OH).[2]
The QCA nitrogen is basic.
At neutral pH, Si-OH ionizes to Si-O⁻.
Result: The QCA cation binds electrostatically to the Si-O⁻ (Ion Exchange), causing tailing, while the hydrophobic part interacts with the C18 chain. This "dual retention" destroys peak symmetry [1].
Protocol: Silanol Suppression Workflow
Step 1: Column Selection
Do not use standard silica columns.
Requirement: Use a "highly end-capped" or "base-deactivated" column (e.g., C18 with steric protection of silanols).
Advanced: Use Mixed-Mode columns (e.g., Newcrom BH) which are designed to handle zwitterions by incorporating ion-exchange groups into the stationary phase [2].
Step 2: Mobile Phase Engineering
You must suppress the ionization of the silanols OR the QCA nitrogen.
Parameter
Recommendation
Mechanism
pH
2.0 - 2.5
Keeps Silanols protonated (Si-OH) so they cannot bind the amine.
Buffer
Formic Acid (0.1%) or Phosphate
Maintains low pH. Phosphate is better for peak shape but incompatible with MS.
Additive
Ammonium Formate (10-20mM)
High ionic strength competes with the analyte for any remaining active sites.
Visualizing the Interaction
Figure 2: Mechanism of peak tailing. Low pH mobile phases block the red "Ionic Binding" pathway.
Module 3: Spectroscopy Anomalies (NMR & MS)
Issue: "I see extra peaks, or my mass spec fragmentation is confusing."
The Tautomer Trap (4-Quinolone vs. 4-Hydroxyquinoline)
If your QCA has a hydroxyl group at position 4 (common in antibiotics), it exists in a tautomeric equilibrium.
Solution Phase (Polar): The 4-oxo (quinolone) form is predominant.
Gas Phase: The enol form may be more stable.
Identification: Look for the Carbonyl. The 4-oxo form shows a C=O stretch in IR (~1620 cm⁻¹) and a distinct C4 signal in ¹³C NMR (~175 ppm). The enol form would lack the carbonyl signal [3].
Mass Spectrometry Fragmentation
QCAs ionize well in ESI+ (Positive Mode) due to the ring nitrogen.
Diagnostic Fragmentation Table:
Fragment Loss
Mass Shift (Da)
Structural Insight
- H₂O
-18
Loss of hydroxyl group (common in carboxylic acids).
- COOH
-45
Decarboxylation (Characteristic of carboxylic acids).
- CO₂
-44
Alternative decarboxylation pathway.
- CO
-28
Ring contraction (often follows decarboxylation).
m/z 102
(Ion)
Quinoline core fragment (after losing side chains) [4].
Warning: In ESI-, QCAs may form adducts or dimers ([2M-H]⁻) due to their self-associating nature. Always check for dimer peaks if the mass seems double.
References
Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]
SIELC Technologies. (2025). HPLC Method for Analysis of Quinolinic Acid on Newcrom BH Column. Retrieved from [Link]
Nasiri, H. R., et al. (2006).[3] Tautomerism of 4-Hydroxy-4(1H)quinolone.[3][4] Heterocyclic Communications.[3] Retrieved from [Link]
improving the selectivity of quinoline-based inhibitors
Welcome to the Advanced Medicinal Chemistry Technical Support Center. Ticket ID: #QN-SEL-404 Subject: Improving Selectivity & Reducing Off-Target Liability in Quinoline-Based Inhibitors Assigned Specialist: Dr. A. Vance,...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Medicinal Chemistry Technical Support Center.
Ticket ID: #QN-SEL-404
Subject: Improving Selectivity & Reducing Off-Target Liability in Quinoline-Based Inhibitors
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Overview
Quinoline scaffolds are "privileged structures" in drug discovery, particularly for kinase inhibition (e.g., Lenvatinib, Bosutinib). However, their flat, aromatic nature often leads to two critical failures: promiscuous binding (due to non-specific hydrophobic interactions) and cardiotoxicity (hERG channel blockade).
This guide treats your chemical series as a system requiring debugging. We move beyond generic advice to specific molecular "patches" and experimental validation protocols.
User Issue: “My quinoline hit inhibits 50+ kinases in the panel with <100 nM potency. How do I narrow the spectrum?”
Root Cause Analysis:
The quinoline nitrogen (N1) typically binds to the hinge region of the kinase (interacting with the backbone NH). If your molecule relies solely on this interaction and hydrophobic stacking, it will bind to the highly conserved ATP pocket of nearly all kinases (Type I binding).
Troubleshooting Protocol:
Strategy A: The "Switch" (Type I
Type II Transition)
Type I inhibitors bind the active "DFG-in" conformation.[][2] Type II inhibitors stabilize the inactive "DFG-out" conformation, which opens a hydrophobic back pocket adjacent to the gatekeeper residue. This pocket is less conserved than the ATP site, offering higher selectivity.
The Fix: Extend a "tail" from the quinoline core (typically positions C3 or C4) containing a hydrogen bond donor/acceptor pair (urea or amide) to interact with the conserved Glu/Asp of the DFG motif.
Validation: Co-crystallography or kinetic studies (Type II inhibitors often show slower
rates).
Strategy B: Targeting the Solvent-Exposed Front
If the back pocket is inaccessible, target the solvent-exposed region.
The Fix: Functionalize the C6 or C7 positions with solubilizing groups (e.g., morpholine, piperazine). These groups interact with non-conserved residues at the pocket rim and simultaneously improve physicochemical properties.
Visualizing the Decision Logic:
Figure 1: Decision tree for structural modification of promiscuous quinoline hits.
Module 2: Assay Interference (False Positives)
User Issue: “My IC50 curves are steep (Hill slope > 2.0), or I see activity in unrelated assays.”
Root Cause Analysis:
Quinolines are prone to two specific assay artifacts:
Colloidal Aggregation: Flat aromatic systems stack in aqueous buffer, sequestering the enzyme. This looks like inhibition but is non-specific.
Fluorescence Interference: Many quinolines are fluorophores. They can absorb the excitation light or emit at the detection wavelength of your assay (e.g., HTRF or FP).
Diagnostic Protocol:
Test
Methodology
Interpretation
Detergent Sensitivity
Add 0.01% - 0.1% Triton X-100 to the assay buffer.
If IC50 increases (potency drops) significantly, the compound was aggregating. Detergents break up colloids.
Enzyme Concentration
Increase enzyme concentration by 2-fold.
If IC50 shifts linearly with enzyme concentration, it indicates stoichiometric binding or aggregation, not competitive inhibition.
Dynamic Light Scattering (DLS)
Measure particle size in assay buffer (minus enzyme).
Q: How do I fix aggregation without changing the scaffold?A: You often cannot. However, introducing sp3-hybridized centers (breaking the planarity) or polar groups (reducing LogP) usually disrupts the stacking energy.
Module 3: Toxicity & ADME (The hERG Trap)
User Issue: “My lead compound has excellent potency but blocks the hERG channel (IC50 < 10 µM). Is the series dead?”
Root Cause Analysis:
The hERG channel pore is large and hydrophobic with aromatic residues (Tyr652, Phe656) that engage in
- stacking with the quinoline core. Furthermore, basic amines (common in kinase inhibitors) interact with the channel's inner acidic residues.
Mitigation Strategies:
Reduce Lipophilicity (LogP): hERG binding correlates strongly with Lipophilicity. Aim for LogP < 3.
The "Zwitterion" Patch: Introduce a carboxylic acid.
Why? The negative charge repels the hERG channel's negative potential or forms an internal salt bridge, masking the basic amine.
Trade-off: This may reduce cell permeability.
Lower the pKa: Add an electron-withdrawing group (e.g., fluorine) adjacent to the basic amine or introduce an oxygen atom (ether) nearby. This reduces the percentage of the molecule that is cationic at physiological pH.
Visualizing hERG Mitigation:
Figure 2: Chemical modification strategies to mitigate hERG liability in quinoline series.
Module 4: Computational vs. Reality (Binding Modes)
User Issue: “Docking predicts a perfect fit, but the compound is inactive.”
Root Cause Analysis:
Standard docking often treats the protein as rigid. It fails to account for:
Water Networks: Quinolines often displace critical structural waters. If the energy penalty of displacing that water is higher than the binding energy gain, the compound won't bind.
Induced Fit: The "gatekeeper" residue (e.g., T790M in EGFR) might require significant backbone movement to accommodate your ligand.
Recommended Workflow:
Do not rely on static docking. Use Molecular Dynamics (MD) with WaterMap analysis .
Protocol: Run a 100ns simulation. Check if the quinoline nitrogen consistently maintains the H-bond with the hinge region. If the RMSD of the ligand is > 2.0 Å, the binding mode is unstable.
References
Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?
Source: ACS Chemical Biology (2014)
URL:[3][Link]
Relevance: Foundational text on switching from Type I to Type II binding for selectivity.
Assay Interference by Aggregation
Source: Assay Guidance Manual (NCBI)
URL:[Link]
Relevance: Definitive protocol for detecting colloidal aggregation in quinoline-based assays.
Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel
Source: Journal of Medicinal Chemistry / PMC
URL:[Link]
Relevance: Case study on reducing hERG liability via lipophilicity modulation in quinolines.
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024)
Source: Elsevier / European Journal of Medicinal Chemistry
URL:[Link]
Relevance: Current SAR trends and substitution patterns for quinoline anticancer agents.[4]
method development for analyzing 6,7-Dimethylquinoline-3-carboxylic acid in complex matrices
This guide serves as a specialized technical support center for the analysis of 6,7-Dimethylquinoline-3-carboxylic acid (6,7-DMQC). It is designed to assist researchers in navigating the specific challenges posed by this...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support center for the analysis of 6,7-Dimethylquinoline-3-carboxylic acid (6,7-DMQC). It is designed to assist researchers in navigating the specific challenges posed by this amphoteric, zwitterionic pharmacophore in complex biological matrices.
Status: Active
Role: Senior Application Scientist
Scope: Method Development, Troubleshooting, Validation
Last Updated: October 26, 2025
The Analyte Profile: Know Your Molecule
Before initiating any extraction or chromatography, you must understand the "personality" of 6,7-DMQC. Its behavior is dictated by two competing functional groups on the quinoline scaffold.
Property
Value (Predicted/Exp)
Implications for Method Development
Molecular Weight
201.22 g/mol
Suitable for LC-MS/MS (MRM mode).
pKa (Acidic)
~3.8 (Carboxylic acid)
Ionized (COO⁻) at pH > 4.
pKa (Basic)
~4.9 (Quinoline Nitrogen)
Protonated (NH⁺) at pH < 5.
LogP
~2.4
Moderately lipophilic, but pH-dependent.
UV Max
~245 nm, ~320 nm
Strong chromophore for HPLC-UV/PDA.
The "Zwitterion Trap":
Between pH 3.8 and 4.9, 6,7-DMQC exists largely as a zwitterion (neutral net charge but charged centers). This is the "danger zone" for Liquid-Liquid Extraction (LLE) where recovery often drops because the molecule is too polar for organic solvents like hexane or MTBE.
Sample Preparation: The Cleanup
User Question: I am getting low recovery (<40%) using LLE with ethyl acetate. What is happening?
Expert Response:
You are likely extracting at a neutral pH where the molecule is zwitterionic or anionic. To extract 6,7-DMQC effectively, you must suppress ionization to make it neutral, or use a mechanism that exploits its charge (Ion Exchange).
For complex matrices (plasma, urine), Mixed-Mode Cation Exchange (MCX) is superior to LLE because it locks the basic quinoline nitrogen onto the sorbent, allowing rigorous washing of matrix interferences.
Protocol: MCX Extraction for Plasma
Pre-treatment: Dilute 200 µL Plasma with 200 µL 2% Formic Acid . (Acidifies sample to pH ~2, ensuring 6,7-DMQC is positively charged).
Conditioning: 1 mL Methanol followed by 1 mL Water.
Loading: Load pre-treated sample. (Analyte binds via cation exchange).
Wash 1: 1 mL 2% Formic Acid (Removes proteins/hydrophilics).
Wash 2: 1 mL Methanol (Removes neutral hydrophobic interferences/phospholipids). Crucial Step: The analyte remains bound due to ionic interaction.
Elution: 1 mL 5% Ammonium Hydroxide in Methanol . (High pH neutralizes the quinoline nitrogen and deprotonates the carboxylic acid, releasing the analyte).
Reconstitution: Evaporate and reconstitute in Mobile Phase A/B (80:20).
Visualization: The Extraction Logic
Caption: Mixed-Mode Cation Exchange (MCX) workflow exploiting the basic quinoline nitrogen for high-selectivity cleanup.
Chromatographic Separation (LC)
User Question: My peak shape is tailing badly (Asymmetry > 1.8). Is my column dead?
Expert Response:
Likely not. Quinoline compounds are notorious for interacting with residual silanols on the silica backbone of C18 columns. The basic nitrogen H-bonds with the acidic silanols, causing "drag" or tailing.
Optimization Strategy
Column Choice: Use a Charged Surface Hybrid (CSH) C18 or a Polar Embedded group column. These are designed to repel basic analytes from the surface silanols.
Mobile Phase pH:
Option A (Acidic): 0.1% Formic Acid.[1] Keeps the carboxyl group protonated (neutral) and the nitrogen protonated (positive). Good for MS sensitivity.[2]
Option B (Buffered): 10mM Ammonium Formate (pH 3.5). The ionic strength helps mask silanol interactions.
MP B: 0.1% Formic Acid in Acetonitrile (Methanol can cause higher backpressure and sometimes worse tailing for quinolines).
Detection: Mass Spectrometry (MS/MS)
User Question: I see the parent mass (202 m/z), but which fragments are specific?
Expert Response:
For 6,7-Dimethylquinoline-3-carboxylic acid (MW 201.2), you will operate in Positive Electrospray Ionization (ESI+) mode. The protonated precursor is [M+H]⁺ = 202.1 .
Transition Table (MRM)
Precursor Ion (m/z)
Product Ion (m/z)
Mechanism
Role
202.1
184.1
Loss of H₂O (-18) from -COOH
Quantifier (Most abundant)
202.1
156.1
Loss of H₂O + CO (-46)
Qualifier
202.1
128.1
Ring fragmentation
Qualifier
Note: The loss of water (184.1) is very common for carboxylic acids. Ensure you have chromatographic separation from other isomers to prevent cross-talk.
Troubleshooting Matrix
Use this decision tree to resolve common method failures.
Caption: Troubleshooting decision tree for common chromatographic and extraction anomalies.
References
PubChem. (2025). 6,7-dimethylquinoline-3-carboxylic acid (Compound Summary). National Library of Medicine. Link
Li, Y., & Gao, W. (2013).[3] Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications. Link
Santa Cruz Biotechnology. (2024). 7,8-Dimethylquinoline-3-carboxylic acid Product Data. (Used for structural analog comparison). Link
Agilent Technologies. (2020). Fast LC/MS/MS Analytical Method for Drugs and Metabolites. (Methodology for carboxylated metabolites). Link
National Institutes of Health (PMC). (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Link
A Researcher's Guide to Assessing Kinase Cross-Reactivity of Novel Compounds: A Case Study Perspective on 6,7-Dimethylquinoline-3-carboxylic acid
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is paved with rigorous validation. One of the most critical milestones i...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is paved with rigorous validation. One of the most critical milestones in this journey is the characterization of the compound's selectivity—its ability to interact with the intended target while avoiding unintended interactions with other proteins. In the realm of kinase inhibitors, where the ATP-binding site is highly conserved across the kinome, understanding cross-reactivity is not just an academic exercise; it is a fundamental prerequisite for predicting therapeutic efficacy and anticipating potential off-target toxicities.[1][2][3]
This guide provides an in-depth technical overview of the principles and methodologies for assessing the kinase cross-reactivity of a novel compound, using the hypothetical case of "6,7-Dimethylquinoline-3-carboxylic acid" as our framework. While extensive public data on this specific molecule's kinome-wide selectivity is not available, the quinoline scaffold is a well-established pharmacophore in kinase inhibition.[4] Various quinoline derivatives have been investigated as inhibitors of specific kinases, such as Protein Kinase CK2 and Aurora A Kinase, underscoring the importance of evaluating any new quinoline-based compound against a broad panel of kinases to determine its selectivity profile. This guide will therefore focus on the "how-to"—the experimental design, execution, and data interpretation—that forms the bedrock of a robust kinase selectivity profiling campaign.
The Rationale: Why Kinase Selectivity Matters
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. While the goal of targeted therapy is to inhibit a specific kinase driving a disease state, the structural similarity among kinases creates a significant risk of off-target inhibition.[1][5] These off-target effects can lead to unexpected toxicities or, in some cases, serendipitous therapeutic benefits (polypharmacology).[4][5] Therefore, a comprehensive understanding of a compound's interaction with the broader kinome is essential for a successful drug development program.[2][3]
A systematic approach to evaluating cross-reactivity allows researchers to:
Validate the primary target engagement: Confirm that the compound binds to the intended kinase with high affinity.
Identify potential off-target liabilities: Proactively identify unintended kinase interactions that could lead to adverse effects.[3]
Discover opportunities for polypharmacology: Uncover additional therapeutic applications for multi-targeting inhibitors.[5]
Guide structure-activity relationship (SAR) studies: Inform medicinal chemistry efforts to optimize selectivity and potency.
The following sections will detail the key experimental workflows for generating and interpreting kinase selectivity data.
Part 1: Large-Scale Biochemical Profiling for Broad Kinome Scanning
The most comprehensive initial assessment of kinase inhibitor selectivity is achieved through large-scale biochemical screening against a panel of purified kinases.[6] These platforms offer a broad, unbiased view of a compound's interactions across the kinome.
Featured Technology: Competition Binding Assays (e.g., KINOMEscan™)
Competition binding assays are a powerful method for quantifying the binding affinity of a compound to a large number of kinases. The KINOMEscan™ platform, for example, utilizes a site-directed competition affinity binding assay to determine the dissociation constant (Kd) of an inhibitor for hundreds of kinases.[7][8]
Causality Behind Experimental Choices: This method is chosen for its high-throughput nature and its ability to directly measure binding affinity (Kd), which is independent of ATP concentration, providing a more fundamental measure of the interaction between the compound and the kinase.[8] The broad coverage of the kinome offered by such panels is crucial for identifying even unexpected off-target interactions early in the discovery process.[9]
Caption: Workflow for a competition binding assay (e.g., KINOMEscan™).
This protocol is based on the principles of the KINOMEscan™ assay.[10][11]
Compound Preparation: Prepare a stock solution of 6,7-Dimethylquinoline-3-carboxylic acid in 100% DMSO. For Kd determination, create an 11-point, three-fold serial dilution series.[10]
Assay Plate Preparation: In a 384-well plate, combine the test compound dilutions, DNA-tagged kinases from the panel, and streptavidin-coated magnetic beads conjugated with a biotinylated, active-site directed ligand.[8][10]
Binding Reaction: Incubate the plate at room temperature for 1 hour with shaking to allow the binding reaction to reach equilibrium.[10]
Washing: Wash the beads to remove unbound kinase.
Elution: Elute the bound kinase from the affinity beads.[10]
Quantification: Quantify the amount of eluted kinase using quantitative PCR (qPCR) with primers specific to the DNA tag on each kinase.[10][11]
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration relative to a DMSO control. Fit the data to a dose-response curve to determine the dissociation constant (Kd) for each kinase that shows significant binding.
Data Presentation and Interpretation
The results of a broad kinase screen are typically presented in a table and visualized in a dendrogram format (TREEspot™).
Percent Inhibition: A high percentage of inhibition indicates a strong interaction between the compound and the kinase.
Selectivity Score (S-score): This metric quantifies the selectivity of a compound. It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >65% inhibition) by the total number of kinases tested.[6][12] A lower S-score indicates higher selectivity. For example, S(1) = 0.01 means that at a 1µM concentration, the compound hits 1% of the kinases on the panel.
Part 2: In Vitro Enzymatic Assays for Potency Determination
Once primary targets and significant off-targets are identified, the next step is to determine the inhibitory potency (IC50) of the compound in an enzymatic assay.
Featured Technology: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[13][14] It is a versatile assay compatible with virtually any kinase and substrate.[15]
Causality Behind Experimental Choices: This assay is chosen for its high sensitivity and broad applicability.[13] It measures the direct enzymatic activity of the kinase, providing a functional readout of inhibition. The two-step process of terminating the kinase reaction and then detecting ADP minimizes signal interference and allows for robust results even at low ATP to ADP conversion rates.[14][16]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
This protocol is a standard procedure for determining the IC50 of an inhibitor using the ADP-Glo™ assay.[17][18]
Compound Preparation: Prepare a serial dilution of 6,7-Dimethylquinoline-3-carboxylic acid in the appropriate assay buffer.
Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP (typically at the Km concentration for each kinase to ensure accurate IC50 determination).[12]
Initiate Reaction: Add the diluted compound to the wells and incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
Terminate Reaction: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[18]
ADP Detection: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This new ATP is then used by a luciferase to produce light. Incubate for 30-60 minutes.[18]
Measure Luminescence: Read the luminescence on a plate reader.
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Table 2: Hypothetical IC50 Values for 6,7-Dimethylquinoline-3-carboxylic acid
Kinase Target
Gene Symbol
IC50 (nM)
Target Kinase A
TKA
50
Off-Target Kinase B
OTKB
500
Off-Target Kinase C
OTKC
2,500
Part 3: Cell-Based Assays for Target Engagement in a Physiological Context
While biochemical assays are essential for initial profiling, it is crucial to confirm that a compound can engage its target within the complex environment of a living cell. Cell-based assays provide this critical validation.
Featured Technology: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement assay measures the binding of a compound to a specific kinase in live cells.[19][20] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site.[21]
Causality Behind Experimental Choices: This technology is chosen because it provides a quantitative measure of target engagement in a physiological setting, with cellular ATP concentrations and the requirement for the compound to cross the cell membrane.[20] This provides a more accurate prediction of a compound's cellular potency and selectivity.[19][21]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
This protocol outlines the general steps for a NanoBRET™ assay.[22][23]
Cell Preparation: Transfect HEK293 cells with a plasmid expressing the kinase of interest fused to NanoLuc® luciferase. Seed the cells into a 96-well plate.
Compound and Tracer Addition: Prepare serial dilutions of 6,7-Dimethylquinoline-3-carboxylic acid. Add the compound dilutions and the specific NanoBRET™ tracer to the cells.
Incubation: Incubate the plate for a set period (e.g., 2 hours) in a CO2 incubator to allow the compound to enter the cells and reach equilibrium with the target kinase and tracer.
Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the wells.
BRET Signal Detection: Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a luminometer equipped with appropriate filters.
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration to determine the cellular IC50.
Data Presentation
Table 3: Hypothetical Cellular Target Engagement for 6,7-Dimethylquinoline-3-carboxylic acid
Kinase Target
Gene Symbol
Cellular IC50 (nM)
Target Kinase A
TKA
200
Off-Target Kinase B
OTKB
8,000
Interpretation: The cellular IC50 values reflect the compound's potency in a live-cell context. A significant rightward shift in potency from biochemical to cellular assays can indicate poor cell permeability or high affinity for intracellular ATP. Comparing the cellular IC50s for the primary target and off-targets provides a clear picture of the compound's selectivity window in a physiological environment.
Conclusion
The comprehensive evaluation of a kinase inhibitor's cross-reactivity is a non-negotiable step in modern drug discovery. By employing a tiered approach that begins with broad biochemical profiling, progresses to enzymatic potency determination, and culminates in cell-based target engagement, researchers can build a robust data package for their lead compounds. This systematic process, as outlined through the lens of a hypothetical compound, 6,7-Dimethylquinoline-3-carboxylic acid, not only de-risks the progression of a candidate by identifying potential liabilities early but also provides a deeper understanding of its mechanism of action. Ultimately, this rigorous scientific approach is what enables the development of safer and more effective targeted therapies.
References
Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. Available from: [Link]
Tan, L., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(11), 1547–1555. Available from: [Link]
Elkins, J. M., et al. (2016). KINOMEscan protocol description. Figshare. Available from: [Link]
Harvard Medical School LINCS Project. (2018). KINOMEscan data. Available from: [Link]
Eurofins Discovery. (n.d.). KINOMEscan Technology. Available from: [Link]
Klink, T. A., et al. (2008). ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. Available from: [Link]
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. Available from: [Link]
Reaction Biology. (2023). Kinase Selectivity Panels. Available from: [Link]
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Available from: [Link]
Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Available from: [Link]
Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS ONE, 5(1), e8872. Available from: [Link]
Pao, W. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery, 3(2), 138–139. Available from: [Link]
Anastassiadis, T., et al. (2011). Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)). ResearchGate. Available from: [Link]
Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769–795.
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available from: [Link]
Vasta, J. D., et al. (2018). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. ResearchGate. Available from: [Link]
LINCS Data Portal. (2017). VX-680 KINOMEscan (LDG-1175: LDS-1178). Available from: [Link]
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
Wells, C. I., et al. (2021). Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. bioRxiv. Available from: [Link]
Reaction Biology. (n.d.). NanoBRET Assay Services. Available from: [Link]
Validating Target Engagement of 6,7-Dimethylquinoline-3-carboxylic acid: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended biological target within a cellular or in-vivo environment is a cornerstone of a successful therapeutic p...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended biological target within a cellular or in-vivo environment is a cornerstone of a successful therapeutic program. This guide provides a comprehensive, technically-grounded framework for validating the target engagement of 6,7-Dimethylquinoline-3-carboxylic acid. While the specific molecular target of this compound is not extensively documented in publicly available literature, this guide will proceed under the well-supported hypothesis that, like many quinoline-3-carboxylic acid derivatives, its primary targets are within the protein kinase family. We will therefore compare its target engagement profile with that of a known, well-characterized kinase inhibitor.
This document is structured to provide not just protocols, but the strategic reasoning behind the selection of methodologies, ensuring a self-validating and robust experimental workflow.
Foundational Principles of Target Engagement
Target engagement is the quantifiable interaction of a drug molecule with its molecular target.[1] Demonstrating target engagement is critical for:
Establishing a Mechanism of Action (MoA): Linking the binding of the compound to a specific target with a downstream biological effect.
Guiding Structure-Activity Relationship (SAR) Studies: Ensuring that chemical modifications to a lead compound translate to improved target interaction.[2]
De-risking Clinical Progression: A significant proportion of clinical trial failures are attributed to a lack of efficacy, which can stem from poor target engagement in humans.[1]
Our exploration of 6,7-Dimethylquinoline-3-carboxylic acid's target engagement will be multifaceted, employing a tiered approach from initial biochemical confirmation to cellular and potentially in-vivo validation.
Comparative Framework: Selecting an Appropriate Benchmark
To objectively assess the target engagement of 6,7-Dimethylquinoline-3-carboxylic acid, a suitable comparator is essential. Given our working hypothesis of kinase inhibition, we will use Dasatinib , a potent and well-characterized multi-kinase inhibitor, as our benchmark. Dasatinib's extensive documentation allows for a clear comparison of experimental outcomes.
Compound
Putative Target Class
Rationale for Comparison
6,7-Dimethylquinoline-3-carboxylic acid
Protein Kinase
Based on the activity of structurally related quinoline-3-carboxylic acids.
Dasatinib
Multi-kinase inhibitor (e.g., BCR-Abl, Src family kinases)
Well-established kinase inhibitor with a known target engagement profile and extensive literature.
A Multi-Tiered Approach to Target Engagement Validation
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Tier 2: Cellular Target Engagement
Confirming that a compound engages its target within the complex environment of a living cell is a critical step. Cellular target engagement assays account for cell permeability, efflux, and competition with endogenous ligands.
Cellular Thermal Shift Assay (CETSA®)
CETSA® extends the principle of thermal shift to a cellular context. Cells are treated with the compound, then heated. The soluble fraction of the target protein is then quantified. A compound that binds and stabilizes its target will result in more of that protein remaining in the soluble fraction at elevated temperatures.
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to kinase inhibition) to ~80% confluency. Treat the cells with a dose range of 6,7-Dimethylquinoline-3-carboxylic acid and Dasatinib for 1-2 hours. Include a vehicle control.
Thermal Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., 40°C to 65°C) for 3 minutes.
Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble fraction (supernatant) from the precipitated proteins by centrifugation.
Target Protein Detection: Quantify the amount of the target kinase in the soluble fraction using a standard protein detection method such as Western blotting or an ELISA.
Data Analysis: For each compound concentration, plot the amount of soluble target protein as a function of temperature. The resulting curves will show a temperature-dependent stabilization of the target protein in the presence of a binding compound.
Compound
Target (in-cell)
Expected Outcome
Interpretation
6,7-Dimethylquinoline-3-carboxylic acid
Endogenous Kinase
Increased thermal stability of the target protein in a dose-dependent manner.
Confirms target engagement in a cellular environment.
Dasatinib
Endogenous Kinase
Significant, dose-dependent increase in thermal stability.
Positive control for cellular target engagement.
Vehicle (DMSO)
Endogenous Kinase
Baseline thermal stability profile.
Negative control.
Tier 3: In-Vivo Target Verification
The ultimate validation of target engagement comes from demonstrating it in a living organism. [3]This is often assessed by measuring a downstream biomarker of target activity.
Pharmacodynamic (PD) Biomarker Analysis
If the target kinase has a known substrate, measuring the phosphorylation status of that substrate can serve as a robust biomarker of target engagement.
Animal Model: Utilize a relevant animal model (e.g., a tumor xenograft model in mice).
Dosing: Administer 6,7-Dimethylquinoline-3-carboxylic acid and Dasatinib at various doses and time points. Include a vehicle control group.
Tissue Collection: At the designated time points, collect relevant tissues (e.g., tumor tissue).
Biomarker Analysis: Prepare tissue lysates and quantify the phosphorylation of a known downstream substrate of the target kinase using methods such as Western blotting or mass spectrometry-based phosphoproteomics.
Data Analysis: Correlate the dose of the compound with the degree of inhibition of substrate phosphorylation.
Caption: Logic flow for in-vivo pharmacodynamic biomarker analysis.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered approach to validating the target engagement of 6,7-Dimethylquinoline-3-carboxylic acid, using the working hypothesis of kinase inhibition. By employing a combination of biochemical and cellular methods, and comparing the results to a well-characterized inhibitor like Dasatinib, researchers can build a compelling case for the compound's mechanism of action. Positive results from these assays would provide the necessary confidence to advance 6,7-Dimethylquinoline-3-carboxylic acid into further preclinical development. The logical next step would be to utilize chemoproteomic approaches to confirm the target and assess off-target interactions across the cellular proteome.
[1]
References
Whitty, A., & Keserű, G. M. (2020). Target Engagement in Early Drug Discovery. Journal of Medicinal Chemistry, 63(19), 10725–10749. [Link]
Pelago Bioscience. (n.d.). In vivo target engagement with CETSA® in Drug Discovery. Retrieved January 29, 2024, from [Link]
Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Luo, M. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984–21989. [Link]
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
Sykes, M. J., & Charlton, S. J. (2012). Target engagement: a binding contract. British journal of pharmacology, 165(7), 2039–2041. [Link]
Selvita. (2023). A Practical Guide to Target Engagement Assays. Retrieved January 29, 2024, from [Link]
Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 160–169. [Link]
UCL. (n.d.). Target Identification and Validation (Small Molecules). Retrieved January 29, 2024, from [Link]
Frontiers. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Retrieved January 29, 2024, from [Link]
Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved January 29, 2024, from [Link]